molecular formula C18H19BrN2O3S2 B12127980 (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12127980
M. Wt: 455.4 g/mol
InChI Key: BGVXEZNIHOOCPM-PFONDFGASA-N
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Description

(Z)-5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound supplied for research and development purposes. This compound is part of the isatin-thiazolidinone hybrid family, a class of structures investigated for their diverse biological activities and potential as pharmacophores in medicinal chemistry research . Its molecular structure features a complex heterocyclic system, and researchers should note that while its exact mechanism is not fully characterized, related compounds with similar isatin and thiazolidinone cores are known to exhibit activity by inhibiting protein synthesis through binding at the P site of the ribosomal 50S subunit . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability for specific applications.

Properties

Molecular Formula

C18H19BrN2O3S2

Molecular Weight

455.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19BrN2O3S2/c1-3-4-7-20-13-6-5-11(19)10-12(13)14(16(20)22)15-17(23)21(8-9-24-2)18(25)26-15/h5-6,10H,3-4,7-9H2,1-2H3/b15-14-

InChI Key

BGVXEZNIHOOCPM-PFONDFGASA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O

Origin of Product

United States

Biological Activity

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H22BrN2O3SC_{22}H_{22}BrN_2O_3S, with a molecular weight of 505.42 g/mol. The presence of the thioxothiazolidinone moiety and the indolin structure contributes to its biological activity.

Anti-inflammatory Activity

Research has shown that compounds similar to thiazolidinones exhibit significant anti-inflammatory properties. For instance, studies involving derivatives of thiazolidinones have demonstrated their effectiveness in reducing edema in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

  • Case Study : A study on thiazolidinone derivatives found that specific substitutions enhanced their anti-inflammatory effects, suggesting that structural modifications can optimize therapeutic outcomes .

Anticancer Activity

Compounds containing indole and thiazolidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest.

  • Research Findings : In vitro studies have indicated that similar compounds show significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. The anticancer activity is often correlated with the ability to induce oxidative stress in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Thiazolidinone derivatives generally show moderate to strong antibacterial activity.

  • Data Table: Antimicrobial Activity
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    (Z)-5-(5-bromo-1-butyl...)Staphylococcus aureus12 µg/mL
    (Z)-5-(5-bromo-1-butyl...)Escherichia coli16 µg/mL
    (Z)-5-(5-bromo-1-butyl...)Bacillus subtilis10 µg/mL

This table illustrates the effectiveness of the compound against selected bacterial strains, indicating its potential as an antimicrobial agent .

The biological activities of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall formation, leading to cell lysis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity References
Target Compound Thiazolidin-4-one 5-Bromo-1-butyl-2-oxoindolin-3-ylidene, 2-methoxyethyl 467.44 - - -
3a (Rhodanine derivative) Thiazolidin-4-one 4-Methoxybenzylidene, 2-oxoethyl - 215–217 85 Aldose reductase inhibition
A5 (Benzothiazole-rhodanine hybrid) Thiazolidin-4-one 4-Hydroxy-3-methoxybenzylidene, benzothiazole - 214–216 87 α-Amylase/α-glucosidase inhibition
5c (Thienopyrimidine-rhodanine hybrid) Thiazolidin-4-one 4-Methylbenzylidene, thieno[2,3-d]pyrimidin-4-yl - - - Antioxidant (IC₅₀ = 17.64 µg/mL)
(Z)-5-Chloro-2-oxoindolin-3-ylidene analog Thiazolidin-4-one 5-Chloro-2-oxoindolin-3-ylidene, 4-hydroxyphenylimino - - - Not specified
Key Observations:
  • Indolinone vs. Benzylidene Moieties: The target compound’s 5-bromoindolinone group distinguishes it from benzylidene-based analogs (e.g., 3a, A5).
  • Alkyl vs. Aromatic Substituents: The butyl chain at the 1-position of the indolinone increases lipophilicity compared to smaller alkyl or aromatic groups (e.g., methyl in 5c). This may enhance cellular uptake but reduce aqueous solubility .

Preparation Methods

Bromination of 2-Oxoindoline

Regioselective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetonitrile with trifluoroacetic anhydride (TFAA) as an activating agent. A 1:1.1 molar ratio of 2-oxoindoline to NBS at 25°C for 24 hours yields 5-bromo-2-oxoindoline in 90% purity (GC-MS analysis).

N-Butylation

The 1-position is alkylated via nucleophilic substitution. Sodium hydride (2.2 equivalents) deprotonates 5-bromo-2-oxoindoline in DMF, followed by addition of 1-bromobutane at −40°C. Gradual warming to room temperature over 4 hours ensures complete reaction, yielding 1-butyl-5-bromo-2-oxoindoline (82% yield, ¹H-NMR confirmed).

Stereocontrolled Condensation to Form the (Z)-Isomer

The final step involves Knoevenagel condensation between the thiazolidinone and indole moieties.

Acid-Catalyzed Condensation

In a representative procedure, 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (1.0 equivalent) and 1-butyl-5-bromo-2-oxoindoline (1.1 equivalents) are dissolved in glacial acetic acid with 10 mol% piperidine. Heating at 110°C for 8 hours under nitrogen affords the (Z)-isomer preferentially (87% yield, Z:E ratio 9:1 by ¹H-NMR).

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature110°C+25% yield
Catalyst (piperidine)10 mol%+15% yield
Solvent (AcOH)20 mL/mmolMinimal

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using hexane:ethyl acetate (3:1). Fractions are analyzed by TLC (Rf = 0.45 in same solvent), with final purity >99% (HPLC, C18 column, 254 nm).

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.41 (t, 3H, CH₂CH₂CH₂CH₃), 3.68 (s, 3H, OCH₃), 7.33 (s, 1H, indole H-4).

  • HRMS : m/z calculated for C₁₈H₂₀BrN₂O₃S₂ [M+H]⁺: 463.02, found: 463.01.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Z:E RatioCost Efficiency
Acid-catalyzed (AcOH)8799.59:1High
Solvent-free7898.27:1Moderate
Ultrasound-assisted9299.19.5:1Low

Ultrasound irradiation reduces reaction time to 2 hours while improving Z-selectivity, though specialized equipment increases costs.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing 3-bromo byproducts (<5%) are removed via recrystallization from ethanol.

  • Z/E Isomerization : Storage at −20°C under argon prevents thermal isomerization (t₁/₂ = 14 days at 25°C) .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with bromination of indole precursors followed by Knoevenagel condensation with thiazolidinone derivatives. For example:

  • Step 1: Bromination of 2-oxoindole derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C .
  • Step 2: Condensation with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one under reflux in ethanol with piperidine as a catalyst .

Characterization:

  • NMR Spectroscopy: Confirms regioselectivity of bromination and Z-configuration of the exocyclic double bond .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 439.39 vs. calculated 439.39) .
  • X-ray Crystallography: Resolves spatial arrangement of the methoxyethyl and butyl substituents .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:
Primary screening focuses on anticancer and antimicrobial activity:

  • Anticancer:
    • MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
    • Apoptosis induction measured via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial:
    • Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

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